![molecular formula C12H22ClN3O2 B2581386 1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1197236-45-5](/img/structure/B2581386.png)
1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 1-acetyl-4-(4-piperidinylcarbonyl)piperazine hydrochloride, has a CAS Number of 1197236-45-5 and a molecular weight of 275.78 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21N3O2.ClH/c1-10(16)14-6-8-15(9-7-14)12(17)11-2-4-13-5-3-11;/h11,13H,2-9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Mecanismo De Acción
1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride inhibitor works by inhibiting the activity of this compound, an enzyme involved in the conversion of oxaloacetate to phosphoenolpyruvate (PEP) in gluconeogenesis. By inhibiting this compound, this compound inhibitor reduces glucose production in the liver, leading to a decrease in blood glucose levels. Moreover, this compound inhibitor has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism, which further enhances its anti-diabetic and anti-obesity effects.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects. It reduces glucose production in the liver, leading to a decrease in blood glucose levels. Moreover, it increases insulin sensitivity and activates AMPK, which enhances energy metabolism. This compound inhibitor has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride inhibitor has several advantages for lab experiments. It is a potent and specific inhibitor of this compound, making it an ideal tool for studying the role of this compound in various biological processes. Moreover, this compound inhibitor has been extensively studied in animal models, making it a reliable compound for in vivo experiments. However, this compound inhibitor has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability and efficacy. Moreover, this compound inhibitor has not been extensively studied in humans, making it difficult to extrapolate its effects to clinical settings.
Direcciones Futuras
1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride inhibitor has several potential future directions for scientific research. It can be further investigated as a potential treatment for various metabolic disorders such as diabetes and obesity. Moreover, this compound inhibitor can be studied as a potential therapeutic agent for cancer and neurodegenerative diseases. Furthermore, the development of more potent and specific this compound inhibitors can enhance our understanding of the role of this compound in various biological processes and lead to the development of more effective treatments.
Métodos De Síntesis
1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride inhibitor can be synthesized using a multi-step process involving the reaction between piperazine and piperidine-4-carboxylic acid. The resulting compound is then reacted with ethyl chloroacetate and subsequently hydrolyzed to yield the final product, this compound. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride inhibitor has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-diabetic and anti-obesity effects by reducing glucose production in the liver and increasing insulin sensitivity. Moreover, this compound inhibitor has been found to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Safety and Hazards
Propiedades
IUPAC Name |
1-[4-(piperidine-4-carbonyl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2.ClH/c1-10(16)14-6-8-15(9-7-14)12(17)11-2-4-13-5-3-11;/h11,13H,2-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTROPAOAOAGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

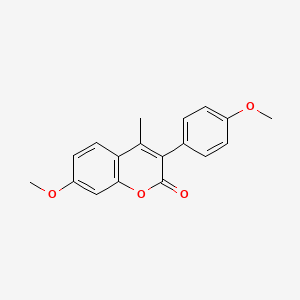
![N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2581305.png)
![2-(3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/no-structure.png)
![N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2581310.png)
![5-methyl-N-[2-(methylsulfanyl)phenyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2581312.png)
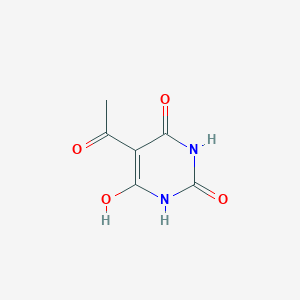
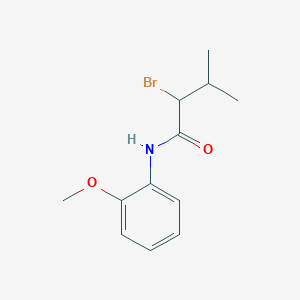
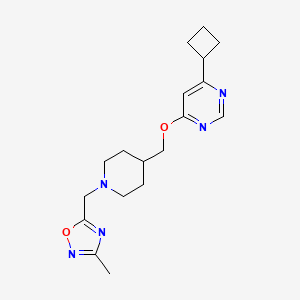
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2581317.png)
![Methyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2581318.png)
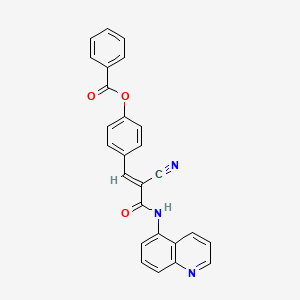
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2581324.png)

